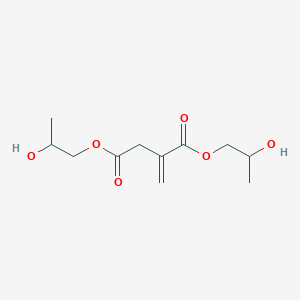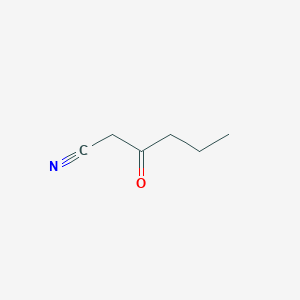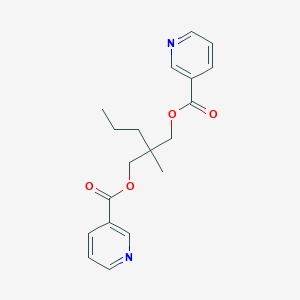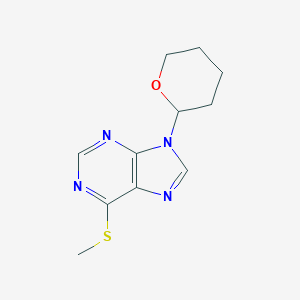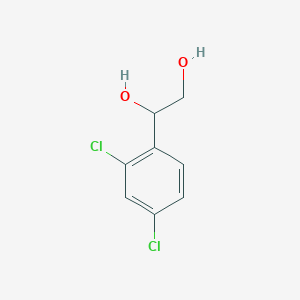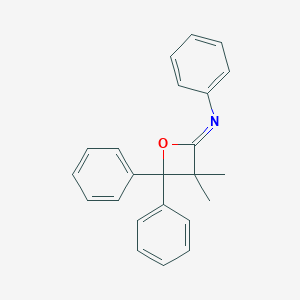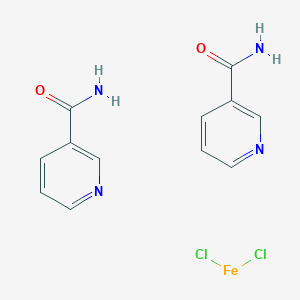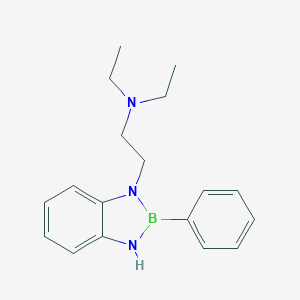
1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a boron-containing heterocyclic compound that has a unique structure and properties.
作用机制
The mechanism of action of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain in the body. By inhibiting the activity of COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, it has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. This compound has also been used as a ligand for catalysis and as a building block for the synthesis of other compounds.
实验室实验的优点和局限性
One of the advantages of using 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- in lab experiments is its unique structure and properties. This compound has a boron-containing heterocyclic structure that is not commonly found in other compounds. Additionally, it has shown potential as an anti-inflammatory, analgesic, and anti-cancer agent, which makes it a promising compound for further research.
One of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires several steps and can be time-consuming and expensive. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl-. One area of future research is the study of its anti-inflammatory and analgesic properties. This compound has shown promise in reducing inflammation and pain in animal models, and further studies are needed to understand its mechanism of action and potential applications in the treatment of inflammatory and painful conditions.
Another area of future research is the study of its anti-cancer properties. This compound has shown potential as an inhibitor of cancer cell growth, and further studies are needed to understand its mechanism of action and potential applications in cancer treatment.
Additionally, this compound has potential applications as a ligand for catalysis and as a building block for the synthesis of other compounds. Further studies are needed to explore these potential applications and to develop new compounds based on the structure of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl-.
合成方法
The synthesis of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is the reaction of 2,3-dihydro-1H-1,3,2-benzodiazaborole with phenyl magnesium bromide followed by the reaction with diethylaminoethyl chloride. This method yields a high purity product with good yield.
科学研究应用
1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- has potential applications in several fields of scientific research. It has been studied extensively for its anti-inflammatory and analgesic properties. It has also been used as a ligand for catalysis and as a building block for the synthesis of other compounds. Additionally, this compound has shown potential as an anti-cancer agent and has been studied for its ability to inhibit the growth of cancer cells.
属性
CAS 编号 |
14321-02-9 |
|---|---|
产品名称 |
1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- |
分子式 |
C18H24BN3 |
分子量 |
293.2 g/mol |
IUPAC 名称 |
N,N-diethyl-2-(2-phenyl-1H-1,3,2-benzodiazaborol-3-yl)ethanamine |
InChI |
InChI=1S/C18H24BN3/c1-3-21(4-2)14-15-22-18-13-9-8-12-17(18)20-19(22)16-10-6-5-7-11-16/h5-13,20H,3-4,14-15H2,1-2H3 |
InChI 键 |
PSQSATAEURPGNU-UHFFFAOYSA-N |
SMILES |
B1(NC2=CC=CC=C2N1CCN(CC)CC)C3=CC=CC=C3 |
规范 SMILES |
B1(NC2=CC=CC=C2N1CCN(CC)CC)C3=CC=CC=C3 |
其他 CAS 编号 |
14321-02-9 |
同义词 |
2,3-Dihydro-3-(2-diethylaminoethyl)-2-phenyl-1H-1,3,2-benzodiazaborole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)

